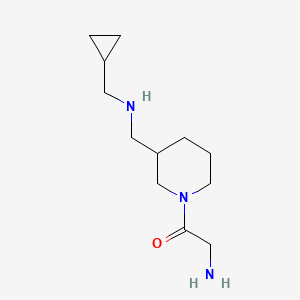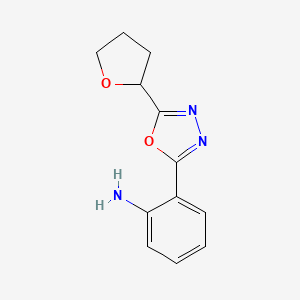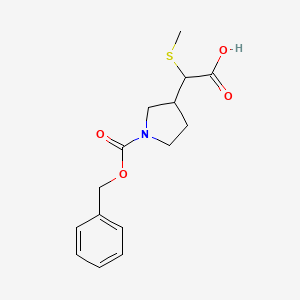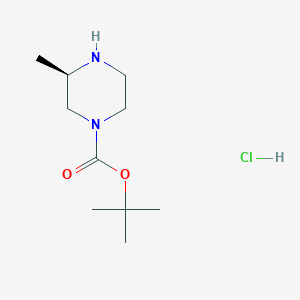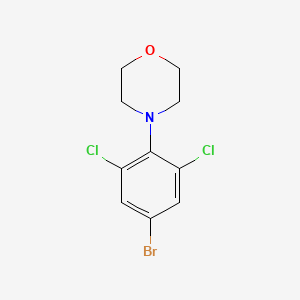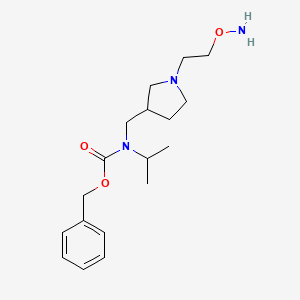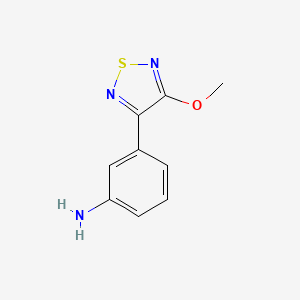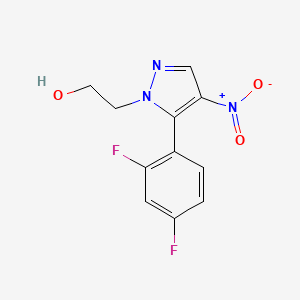
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(2,4-Difluorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorophenyl group, a nitro group, and an ethanol moiety attached to a pyrazole ring
准备方法
合成路线和反应条件
2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙醇的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及合适的肼衍生物与β-二酮或α,β-不饱和羰基化合物进行环缩合反应,形成吡唑环。
二氟苯基基团的引入: 二氟苯基基团可以通过使用二氟苯衍生物进行亲核芳香取代反应引入。
硝化: 硝基通常通过硝化反应引入,通常使用浓硝酸和硫酸的混合物。
乙醇取代: 最后一步涉及在碱性条件下用乙醇取代合适的离去基团。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点在于最大限度地提高产率和纯度,同时最小化成本和环境影响。可能采用连续流动合成和绿色化学原理等技术。
化学反应分析
反应类型
2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙醇可以进行各种化学反应,包括:
氧化: 乙醇部分可以被氧化形成相应的醛或羧酸。
还原: 硝基可以使用还原剂(例如氢气在催化剂或金属氢化物存在下)还原成氨基。
取代: 二氟苯基基团可以参与亲核芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常见的还原剂包括钯催化剂存在的氢气、硼氢化钠和氢化铝锂。
取代: 胺、硫醇和醇盐等亲核试剂可以在碱性条件下使用。
主要形成的产物
氧化: 形成2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙醛或2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙酸。
还原: 形成2-(5-(2,4-二氟苯基)-4-氨基-1H-吡唑-1-基)乙醇。
取代: 根据所使用的亲核试剂,形成各种取代衍生物。
科学研究应用
2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙醇具有多种科学研究应用:
药物化学: 它因其作为药物先导化合物在开发抗炎药、抗菌药和抗癌药方面的潜力而受到研究。
材料科学: 它因其在合成具有特定电子和光学性质的先进材料方面的潜在用途而被探索。
生物学研究: 它被用作工具化合物来研究与其活性相关的生物途径和分子靶点。
工业应用: 它因其在开发农药和其他工业产品方面的潜在用途而被研究。
作用机制
2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙醇的作用机制涉及其与特定分子靶点和途径的相互作用。硝基和二氟苯基基团是导致其生物活性的关键官能团。该化合物可能会抑制特定的酶或受体,从而导致其观察到的药理作用。需要详细的研究来阐明所涉及的确切分子靶点和途径。
相似化合物的比较
类似化合物
2-(5-(2,4-二氟苯基)-1H-吡唑-1-基)乙醇: 缺少硝基,这可能会导致不同的生物活性。
2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)丙醇: 具有丙醇部分而不是乙醇部分,这可能会影响其溶解度和反应性。
2-(5-(2,4-二氟苯基)-4-氨基-1H-吡唑-1-基)乙醇: 含有氨基而不是硝基,导致不同的化学和生物特性。
独特性
2-(5-(2,4-二氟苯基)-4-硝基-1H-吡唑-1-基)乙醇由于同时存在硝基和二氟苯基基团而具有独特性,这有助于其独特的化学反应性和潜在的生物活性。这些官能团的组合使其成为各种科学研究应用的宝贵化合物。
属性
分子式 |
C11H9F2N3O3 |
|---|---|
分子量 |
269.20 g/mol |
IUPAC 名称 |
2-[5-(2,4-difluorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9F2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChI 键 |
DJPRLYPLUFVKBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=NN2CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



